molecular formula C23H29N7 B1417706 9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine CAS No. 1171739-86-8

9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

Cat. No.: B1417706
CAS No.: 1171739-86-8
M. Wt: 403.5 g/mol
InChI Key: NWKSPIARSPASAM-UHFFFAOYSA-N
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Description

9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyrimido[4,5-d]azepines This compound is characterized by its unique structure, which includes a pyrazolo-pyrimidine core fused with an azepine ring, and functional groups such as a 4-methylphenyl and a 4-propylpiperazin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Aniline derivatives, alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(4-methylphenyl)-13-(4-propylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7/c1-3-10-28-11-13-29(14-12-28)23-25-15-18-8-9-24-22-20(21(18)26-23)16-30(27-22)19-6-4-17(2)5-7-19/h4-7,15-16H,3,8-14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKSPIARSPASAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NC=C3CCNC4=NN(C=C4C3=N2)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 2
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 3
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 4
Reactant of Route 4
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 5
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 6
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

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